molecular formula C15H14N2O3S B15008779 Prop-2-yn-1-yl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

Prop-2-yn-1-yl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

Cat. No.: B15008779
M. Wt: 302.4 g/mol
InChI Key: WQVUGHNRHYJLIP-UHFFFAOYSA-N
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Description

PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is a synthetic organic compound that features both a benzothiazole moiety and a propargyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by cyclocondensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Attachment of the Propargyl Group: The propargyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.

    Coupling with Butanoic Acid Derivative: The final step involves coupling the benzothiazole derivative with a butanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzothiazole moiety can be reduced under specific conditions to form dihydrobenzothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted propargyl derivatives.

Mechanism of Action

The mechanism of action of PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The propargyl group can undergo click chemistry reactions, allowing for the covalent modification of biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROP-2-YN-1-YL 4-[(1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]BUTANOATE is unique due to the combination of the benzothiazole and propargyl moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

prop-2-ynyl 5-(1,3-benzothiazol-2-ylamino)-5-oxopentanoate

InChI

InChI=1S/C15H14N2O3S/c1-2-10-20-14(19)9-5-8-13(18)17-15-16-11-6-3-4-7-12(11)21-15/h1,3-4,6-7H,5,8-10H2,(H,16,17,18)

InChI Key

WQVUGHNRHYJLIP-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CCCC(=O)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

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